2-[(E)-[(2,3-Dichlorophenyl)imino]methyl]-6-methoxy-4-nitrophenol
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Overview
Description
2-[(E)-[(2,3-Dichlorophenyl)imino]methyl]-6-methoxy-4-nitrophenol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(2,3-Dichlorophenyl)imino]methyl]-6-methoxy-4-nitrophenol typically involves the condensation reaction between 2,3-dichloroaniline and 6-methoxy-4-nitrosalicylaldehyde. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The resulting Schiff base is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(2,3-Dichlorophenyl)imino]methyl]-6-methoxy-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the imine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[(E)-[(2,3-Dichlorophenyl)imino]methyl]-6-methoxy-4-nitrophenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use in the development of therapeutic agents due to its biological activity.
Industry: Utilized in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(E)-[(2,3-Dichlorophenyl)imino]methyl]-6-methoxy-4-nitrophenol involves its interaction with biological targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular membranes, affecting membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-[(2,4-Dichlorophenyl)imino]methyl]-6-methoxy-4-nitrophenol
- 2-[(E)-[(2,3-Dichlorophenyl)imino]methyl]-4-nitrophenol
- 2-[(E)-[(2,3-Dichlorophenyl)imino]methyl]-6-methoxyphenol
Uniqueness
2-[(E)-[(2,3-Dichlorophenyl)imino]methyl]-6-methoxy-4-nitrophenol is unique due to the presence of both methoxy and nitro groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The dichlorophenyl group also contributes to its distinct properties compared to other Schiff bases.
Properties
Molecular Formula |
C14H10Cl2N2O4 |
---|---|
Molecular Weight |
341.1 g/mol |
IUPAC Name |
2-[(2,3-dichlorophenyl)iminomethyl]-6-methoxy-4-nitrophenol |
InChI |
InChI=1S/C14H10Cl2N2O4/c1-22-12-6-9(18(20)21)5-8(14(12)19)7-17-11-4-2-3-10(15)13(11)16/h2-7,19H,1H3 |
InChI Key |
CMYMSEPULKRVLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NC2=C(C(=CC=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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